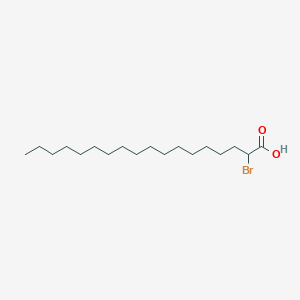

Ácido 2-bromosteárico

Descripción general

Descripción

Dot1L-IN-4 es un potente inhibidor de la proteína disruptora del silenciamiento telomérico 1-like (DOT1L). Este compuesto ha demostrado una eficacia significativa en la inhibición de la metilación de la histona H3 en la lisina 79 (H3K79), una modificación asociada con la regulación de la expresión génica. Dot1L-IN-4 tiene un valor de IC50 de 0,11 nM, lo que lo convierte en un inhibidor altamente eficaz .

Aplicaciones Científicas De Investigación

Dot1L-IN-4 tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como compuesto de herramienta para estudiar el papel de DOT1L en la metilación de histonas y la regulación genética.

Biología: Los investigadores utilizan Dot1L-IN-4 para investigar las funciones biológicas de DOT1L en procesos celulares, incluida la regulación del ciclo celular y la diferenciación.

Industria: El compuesto se utiliza en el desarrollo de nuevos fármacos dirigidos a modificaciones epigenéticas y en la producción de reactivos de investigación.

Mecanismo De Acción

Dot1L-IN-4 ejerce sus efectos inhibiendo la actividad enzimática de DOT1L, evitando la metilación de la histona H3 en la lisina 79. Esta inhibición interrumpe la regulación normal de la expresión génica, lo que lleva a cambios en las funciones celulares. Los objetivos moleculares de Dot1L-IN-4 incluyen el sitio activo de DOT1L, donde se une y bloquea la actividad de la enzima. Esta inhibición afecta a varias vías de señalización implicadas en la proliferación, diferenciación y supervivencia celular .

Compuestos similares:

EPZ-5676: Otro inhibidor de DOT1L con una estructura química diferente pero una actividad inhibitoria similar.

SGC0946: Un inhibidor de DOT1L potente y selectivo utilizado en estudios de investigación.

Comparación: Dot1L-IN-4 es único debido a su alta potencia y especificidad para DOT1L. En comparación con EPZ-5676 y SGC0946, Dot1L-IN-4 tiene un valor de IC50 más bajo, lo que indica una actividad inhibitoria más fuerte. Además, se ha demostrado que Dot1L-IN-4 es eficaz en varios modelos celulares y animales, lo que lo convierte en una herramienta valiosa para estudiar los procesos relacionados con DOT1L .

Dot1L-IN-4 destaca como un potente inhibidor de DOT1L, con aplicaciones significativas en la investigación y posibles usos terapéuticos. Sus propiedades únicas y su alta potencia lo convierten en un compuesto valioso para estudiar la regulación epigenética y desarrollar nuevos tratamientos para enfermedades asociadas con la metilación de histonas.

Análisis Bioquímico

Biochemical Properties

2-Bromostearic acid is known to inhibit fatty acid oxidation . It acts as a mitochondrial carnitine palmitoyltransferase I (CPT I) inhibitor . CPT I is a key enzyme in the transport of long-chain fatty acids into mitochondria, where they undergo beta-oxidation for energy production. By inhibiting CPT I, 2-Bromostearic acid can potentially affect energy metabolism within cells.

Cellular Effects

It is known that the compound can depress endogenous respiration in skin cells . This suggests that 2-Bromostearic acid may have significant effects on cellular metabolism and energy production.

Molecular Mechanism

Its role as a CPT I inhibitor suggests that it may exert its effects by binding to this enzyme and preventing it from transporting long-chain fatty acids into mitochondria . This could lead to changes in cellular energy metabolism and potentially affect other processes that depend on energy production.

Metabolic Pathways

As a CPT I inhibitor, it is likely to be involved in the metabolism of long-chain fatty acids

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de Dot1L-IN-4 involucra múltiples pasos, comenzando con materiales de partida disponibles comercialmente. Los pasos clave incluyen:

Formación de la estructura central: La estructura central se sintetiza a través de una serie de reacciones de condensación y ciclización.

Modificaciones de grupos funcionales: Se introducen varios grupos funcionales a través de reacciones de sustitución y adición para mejorar la actividad inhibitoria del compuesto.

Purificación: El producto final se purifica utilizando técnicas como la recristalización y la cromatografía para lograr una alta pureza.

Métodos de producción industrial: La producción industrial de Dot1L-IN-4 sigue rutas sintéticas similares pero a mayor escala. La optimización de las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, es crucial para maximizar el rendimiento y la pureza. Los reactores de flujo continuo y las plataformas de síntesis automatizada se emplean a menudo para optimizar el proceso de producción.

Análisis De Reacciones Químicas

Tipos de reacciones: Dot1L-IN-4 experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar ciertos grupos funcionales, alterando potencialmente la actividad del compuesto.

Sustitución: Las reacciones de sustitución se utilizan para introducir o reemplazar grupos funcionales, adaptando las propiedades del compuesto.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Se emplean reactivos como halógenos, agentes alquilantes y nucleófilos en condiciones controladas.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados hidroxilados o carboxilados, mientras que la sustitución puede introducir varios grupos funcionales como haluros o cadenas alquílicas.

Comparación Con Compuestos Similares

EPZ-5676: Another DOT1L inhibitor with a different chemical structure but similar inhibitory activity.

SGC0946: A potent and selective DOT1L inhibitor used in research studies.

Comparison: Dot1L-IN-4 is unique due to its high potency and specificity for DOT1L. Compared to EPZ-5676 and SGC0946, Dot1L-IN-4 has a lower IC50 value, indicating stronger inhibitory activity. Additionally, Dot1L-IN-4 has been shown to be effective in various cellular and animal models, making it a valuable tool for studying DOT1L-related processes .

Dot1L-IN-4 stands out as a powerful inhibitor of DOT1L, with significant applications in research and potential therapeutic uses. Its unique properties and high potency make it a valuable compound for studying epigenetic regulation and developing new treatments for diseases associated with histone methylation.

Propiedades

IUPAC Name |

2-bromooctadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H35BrO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(20)21/h17H,2-16H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRBFFJIZAKABSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60883331 | |

| Record name | Octadecanoic acid, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142-94-9 | |

| Record name | 2-Bromooctadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromostearic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromostearic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58376 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octadecanoic acid, 2-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octadecanoic acid, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromostearic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.067 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-Bromooctadecanoic acid affect skin respiration, and why is this significant?

A1: [] 2-Bromooctadecanoic acid has been shown to depress the endogenous respiration of skin slices. This effect is particularly pronounced in the absence of glucose. This finding is important because cells in the upper layers of the epidermis exist in a glucose-free environment. Consequently, when assessing the potential toxicity of substances using in vitro skin models, it is crucial to consider their effects both in the presence and absence of glucose. This approach provides a more accurate representation of the compound's impact on different skin layers.

Q2: Was 2-Bromooctadecanoic acid effective in deterring drywood termite feeding in the presented research?

A2: Unfortunately, the provided research abstract [] does not mention the results of using 2-Bromooctadecanoic acid as a drywood termite feeding deterrent. The abstract focuses on other substances tested for their effectiveness against Western drywood termites.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzene, 1-methyl-2-[(1-methylethyl)thio]-](/img/structure/B92579.png)